methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Description
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure It is characterized by a decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core, which is a fused bicyclic system, and a benzoate ester functional group
Properties
IUPAC Name |
methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)17-6-4-8-20(14-17)25-24(29)27-11-5-7-16-12-18-13-19(22(16)27)15-26-10-3-2-9-21(18)26/h4,6,8,12,14,18-19,21-22H,2-3,5,7,9-11,13,15H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYNPZIGRLNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core through a series of cyclization reactions, followed by the introduction of the benzoate ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties.
Diterpenoids: These compounds have a similar carbon skeleton but are derived from different biosynthetic pathways and have distinct biological activities.
The uniqueness of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique tetracyclic structure that includes nitrogen atoms, classifying it as a heterocyclic compound. The presence of these nitrogen atoms is significant as they can influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 409.51 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of diazatetracyclo compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Potential
Research has demonstrated that certain diazatetracyclo compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study focusing on structurally related compounds highlighted their ability to induce cytotoxicity in cancer cell lines, providing a basis for further investigation into the anticancer potential of this compound.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease states such as diabetes or obesity. Preliminary docking studies suggest potential binding affinities to key enzymes, warranting further kinetic studies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various diazatetracyclo derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain analogs exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Cytotoxicity in Cancer Cells : In vitro experiments on breast cancer cell lines showed that this compound induced apoptosis at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
